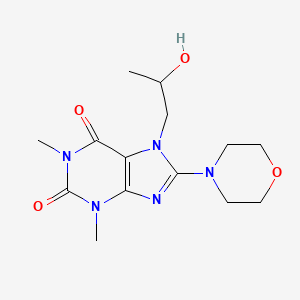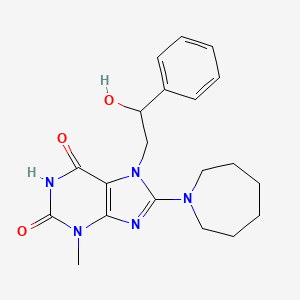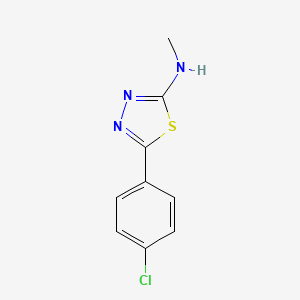![molecular formula C18H18N2 B6498764 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 878706-42-4](/img/structure/B6498764.png)
2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole, also known as 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-benzodiazole, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a pharmaceutical intermediate, and in the synthesis of other compounds.
科学的研究の応用
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles and 1,3,4-oxadiazoles. Additionally, it is used as a building block for the synthesis of polymers and other materials.
作用機序
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a versatile compound that can be used in a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophilic reagent in organic synthesis, and can be used to form a variety of compounds. Additionally, it can act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that it can act as a substrate for certain enzymes, and can be used as a building block for the synthesis of polymers and other materials. Additionally, it can be used as a pharmaceutical intermediate, and may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive option for use in research. Additionally, it is a versatile compound that can be used in a variety of reactions and applications. However, it is also a relatively reactive compound and can be difficult to work with in certain reactions. Additionally, it is not as widely available as some other compounds, which can limit its use in certain experiments.
将来の方向性
Despite its versatility and potential applications, there are still many unanswered questions about the properties and potential applications of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazolel-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole. Potential future directions for research include further exploration of its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research into its reactivity, potential uses in the synthesis of polymers and other materials, and its potential applications in the synthesis of pharmaceuticals and agrochemicals could be beneficial. Finally, further research into the potential environmental impact of this compound could be beneficial.
合成法
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can be synthesized through a variety of methods. One common method is the reaction of cyclopropylmagnesium bromide and 2-methyl-1-phenyl-1H-benzodiazole. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium acetate. This reaction results in the formation of the desired product.
特性
IUPAC Name |
2-cyclopropyl-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-6-2-3-7-15(13)12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMXKGXJOOEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498682.png)

![8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498695.png)

![2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498705.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6498711.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)

![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498754.png)
![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)